5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine
Description
Properties
IUPAC Name |
5-bromo-2-(3-pyrrolidin-1-ylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-11-4-5-12(14-10-11)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTRHYCDOYWBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine consists of a brominated pyridine core with a 3-pyrrolidin-1-yl-propoxy substituent at the 2-position. The key synthetic challenges include:
- Selective bromination or use of a brominated pyridine starting material.
- Introduction of the 3-pyrrolidin-1-yl-propoxy side chain via nucleophilic substitution or etherification.
- Protection and deprotection steps if necessary for functional group compatibility.
Preparation of 5-Bromo-2-hydroxypyridine or 5-Bromopyridin-2-ol Intermediate
A common precursor is 5-bromo-2-hydroxypyridine or a related 5-bromo-2-substituted pyridine, which can be prepared by:
- Starting from 5-bromopicolinonitrile or 5-bromopyridine derivatives.
- Conversion of nitrile groups to hydroxyl or other functional groups via hydrolysis or substitution.
Synthesis of 3-Pyrrolidin-1-yl-propyl Halide or Tosylate
The side chain 3-pyrrolidin-1-yl-propoxy is typically introduced via nucleophilic substitution of an appropriate leaving group on a 3-pyrrolidinyl-propyl moiety.
- Starting from 3-bromopropanol or 3-chloropropanol.
- Conversion to 3-pyrrolidin-1-yl-propyl halide or tosylate by reaction with pyrrolidine.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic substitution of 3-bromopropanol with pyrrolidine | Pyrrolidine, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | Good | Produces 3-pyrrolidin-1-yl-propanol or halide derivative |
| Conversion to tosylate (if needed) | p-Toluenesulfonyl chloride, pyridine, 0 °C to RT | High | Tosylate is a good leaving group for etherification |
Etherification: Coupling of 5-Bromo-2-hydroxypyridine with 3-Pyrrolidin-1-yl-propyl Halide/Tosylate
The key step is the formation of the ether bond linking the pyridine ring to the 3-pyrrolidinyl-propoxy chain.
- Use of base such as potassium carbonate or potassium hydroxide in polar aprotic solvents like DMF or DMSO.
- Heating at moderate temperatures (0–80 °C) to promote nucleophilic substitution.
- Reaction times vary from several hours to overnight.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Ether formation between 5-bromo-2-hydroxypyridine and 3-pyrrolidin-1-yl-propyl tosylate | K2CO3 or KOH, DMF, 50–80 °C, 12–24 h | Moderate to good (50–75%) | Purification by silica gel chromatography |
Purification and Characterization
- Purification typically involves silica gel column chromatography using solvent systems like dichloromethane/ethyl acetate or hexanes/ethyl acetate.
- Characterization by NMR (1H and 13C), mass spectrometry, and elemental analysis confirms structure and purity.
- Yields vary depending on reaction scale and conditions but generally range from 50% to 80% for the final etherification step.
Summary Table of Preparation Methods
| Step No. | Reaction | Reagents & Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Preparation of 5-bromo-2-hydroxypyridine intermediate | Hydrolysis or nucleophilic substitution from 5-bromopicolinonitrile | 60–85 | Requires controlled pH and temperature |
| 2 | Synthesis of 3-pyrrolidin-1-yl-propyl halide or tosylate | Pyrrolidine substitution on 3-bromopropanol; tosylation if needed | 70–90 | Tosylate improves leaving group ability |
| 3 | Etherification of 5-bromo-2-hydroxypyridine with side chain | K2CO3 or KOH in DMF, 50–80 °C, 12–24 h | 50–75 | Purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the 5th position of the pyridine ring.
Scientific Research Applications
5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the pyrrolidine group.
Agrochemicals: Pyridine derivatives are often used in the development of pesticides and herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine group can enhance the compound’s binding affinity and selectivity towards specific targets, while the bromine atom can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Data Tables
Table 2. Physicochemical Properties
Key Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in 22a) reduce pyridine ring basicity, whereas electron-donating groups (e.g., methoxy in 16) enhance it .
- Steric Considerations : Piperidine (six-membered) vs. pyrrolidine (five-membered) substituents influence conformational flexibility and intermolecular interactions .
- Synthetic Accessibility : High-yield routes (e.g., 75% for 20b) demonstrate the feasibility of modular synthesis for brominated pyridines .
This comparative analysis underscores the importance of substituent choice and core heterocycle modifications in tailoring the physicochemical and functional properties of brominated pyridine derivatives.
Biological Activity
5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the pyridine ring and a propoxy group linked to a pyrrolidinyl moiety. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Sodium Channels : Similar pyridine derivatives have been shown to modulate sodium channels, particularly Na V1.8, which is involved in pain pathways. This suggests potential applications in analgesic therapies .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation. For example, it may affect the NF-ĸB signaling pathway, which is crucial in cancer cell survival and proliferation .
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the structure have led to enhanced cytotoxic effects in melanoma cells by inducing apoptosis and inhibiting cell migration .
Pain Modulation
As noted in studies on related pyridine derivatives, this compound could potentially serve as a selective modulator for pain management. Its ability to selectively inhibit Na V1.8 channels may provide therapeutic benefits for chronic pain conditions without affecting other sodium channels .
Study 1: Antiproliferative Activity
A study conducted on a library of pyridine derivatives demonstrated that specific modifications led to increased inhibition of cancer cell growth. The compound exhibited IC50 values in the low micromolar range against A375 melanoma cells, indicating potent antiproliferative properties .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.5 | Induces apoptosis via NF-ĸB inhibition |
| Related Compound A | 0.7 | Inhibits cell migration |
| Related Compound B | 1.0 | Induces G2/M phase arrest |
Study 2: Pain Management Potential
In a pharmacological assessment, the compound was tested for its efficacy in modulating pain pathways. It demonstrated a significant reduction in pain responses in animal models when compared to control groups, suggesting its potential as an analgesic agent .
Q & A
Q. What are the key synthetic routes for preparing 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. Starting with 5-bromo-2-chloropyridine, the chlorine atom is displaced by a pyrrolidine-containing alkoxy group. A common approach uses pyrrolidine derivatives (e.g., 3-pyrrolidin-1-yl-propanol) under reflux conditions with a base like triethylamine in acetonitrile to facilitate the substitution . Optimizing stoichiometry and reaction time is critical to minimize byproducts. For scale-up, continuous flow reactors have been reported to enhance efficiency and yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the substitution pattern and connectivity of the pyrrolidine-propoxy chain. The pyridine ring protons typically appear as distinct downfield signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and isotopic pattern consistent with bromine (1:1 ratio for Br/Br) .
- IR Spectroscopy : Identifies functional groups, such as C-Br (~550 cm) and ether C-O stretches (~1100 cm) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain safety data sheets (SDS) for emergency reference .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the pyrrolidine-propoxy intermediate .
- Catalysis : Adding catalytic KI or phase-transfer agents (e.g., TBAB) accelerates substitution kinetics .
- Temperature Control : Reflux (~80–100°C) balances reaction rate and side-product formation. Microwave-assisted synthesis can reduce time and energy .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
Methodological Answer:
- Bioavailability : Fluorination at the pyrrolidine ring (as seen in analogs) enhances metabolic stability and blood-brain barrier penetration, making it useful in CNS-targeting drug candidates .
- Electrophilic Substitution : Introducing electron-withdrawing groups (e.g., -CF) on the pyridine ring alters reactivity in cross-coupling reactions, enabling diversification into biaryl scaffolds .
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting activity.
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls. For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography if NMR/MS data are ambiguous .
Q. What computational methods aid in predicting the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Predict sites for electrophilic attack (e.g., bromine substitution on pyridine) using Gaussian or ORCA software.
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
